Cladoniamide B

CAS No.:

Cat. No.: VC1958464

Molecular Formula: C22H15Cl2N3O5

Molecular Weight: 472.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H15Cl2N3O5 |

|---|---|

| Molecular Weight | 472.3 g/mol |

| IUPAC Name | (11S,15R)-7,20-dichloro-11,15-dihydroxy-23-methoxy-13-methyl-3,13,16-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(23),2(10),4(9),5,7,17(22),18,20-octaene-12,14-dione |

| Standard InChI | InChI=1S/C22H15Cl2N3O5/c1-26-19(28)21(30)15-11-7-9(23)3-5-13(11)25-16(15)17-18(32-2)12-8-10(24)4-6-14(12)27(17)22(21,31)20(26)29/h3-8,25,30-31H,1-2H3/t21-,22+/m1/s1 |

| Standard InChI Key | BCFVHVKRKHBTGK-YADHBBJMSA-N |

| Isomeric SMILES | CN1C(=O)[C@@]2(C3=C(C4=C(C5=C(N4[C@@]2(C1=O)O)C=CC(=C5)Cl)OC)NC6=C3C=C(C=C6)Cl)O |

| Canonical SMILES | CN1C(=O)C2(C3=C(C4=C(C5=C(N4C2(C1=O)O)C=CC(=C5)Cl)OC)NC6=C3C=C(C=C6)Cl)O |

Introduction

Chemical Structure and Properties

Molecular Structure

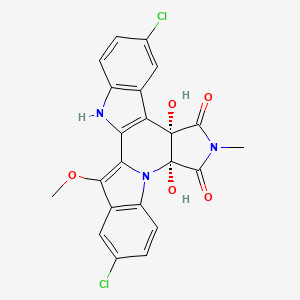

Cladoniamide B is characterized by a complex heterohexacyclic structure with the molecular formula C22H15Cl2N3O5 and a molecular weight of 472.3 g/mol . The compound features a distinctive indolotryptoline scaffold resulting from the rearrangement of an indolocarbazole precursor.

Key structural features include:

-

Two chlorine atoms positioned at positions 2 and 10

-

Hydroxy groups at positions 5a and 8a in an (5aR,8aS) diastereoisomeric configuration

-

A methoxy group at position 14

-

A methyl group at position 7

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Cladoniamide B

Cladoniamide B contains a complex polycyclic system with multiple stereogenic centers, notably the (5aR,8aS) configuration that defines its three-dimensional structure . The compound contains both polar functional groups (hydroxyl and methoxy) and nonpolar aromatic regions, influencing its physicochemical properties.

Natural Source and Isolation

Biological Origin

Cladoniamide B has been isolated from the bacterial strain Streptomyces uncialis . This actinomycete species produces several related compounds, collectively known as cladoniamides A-G, which are tryptophan-derived alkaloids. These compounds represent specialized metabolites produced by the bacteria, possibly serving ecological functions related to competitive advantage in their natural environment.

Isolation and Purification

The isolation of Cladoniamide B typically involves cultivation of Streptomyces uncialis in appropriate fermentation media, followed by extraction with organic solvents. The compound can be purified using chromatographic techniques, including preparative HPLC. The first reported isolation of the cladoniamides was documented by Williams et al. in 2008, where they described a series of tryptophan-derived alkaloids produced in culture by Streptomyces uncialis .

Biosynthesis

Enzymatic Pathway

The biosynthesis of Cladoniamide B represents a remarkable example of complex natural product assembly. Research has elucidated that cladoniamides are derived from indolocarbazole precursors through a specific enzymatic cascade .

The pathway involves four key enzymes that convert indolocarbazole aglycones to the indolotryptoline scaffold:

-

ClaX1 (a flavin-dependent monooxygenase): Catalyzes the formation of a C4c/C7a cis-diol derivative of the indolocarbazole

-

ClaM1 (a methyltransferase): Performs N-methylation of the intermediate

-

ClaX2 (another flavin-dependent enzyme): Mediates the critical rearrangement from the indolocarbazole to the indolotryptoline core structure

-

ClaM3 (an O-methyltransferase): Installs a methoxy group that stabilizes the final product

The remarkable aspect of this pathway is the conversion of the indolocarbazole scaffold to the indolotryptoline structure, which involves significant molecular rearrangement mediated by ClaX2. This transformation has been described as a "flipping" of the indole ring to generate the indolotryptoline scaffold .

Non-enzymatic Contributions

Research has revealed that several steps in cladoniamide biosynthesis involve non-enzymatic chemistry, highlighting the importance of spontaneous reactions in generating structural diversity. For instance:

-

The C4c/C7a cis-diol intermediate produced by ClaX1 is unstable and can spontaneously convert to indolo-oxazino-carbazole structures

-

Indolotryptoline intermediates without O-methylation can undergo spontaneous decomposition to form compounds called xenocladoniamides

-

The more extensively studied Cladoniamide A and B can undergo base-catalyzed opening of their N-methyl-succinimide rings to form minor metabolites Cladoniamides D-G

Table 2: Biosynthetic Enzymes Involved in Cladoniamide B Production

| Enzyme | Function | Reaction Catalyzed |

|---|---|---|

| ClaX1 | Flavin-dependent monooxygenase | Formation of C4c/C7a cis-diol on indolocarbazole |

| ClaM1 | Methyltransferase | N-methylation at position 6 |

| ClaX2 | Flavin-dependent enzyme | Rearrangement to indolotryptoline scaffold |

| ClaM3 | O-methyltransferase | Installation of methoxy group |

Biological Activities

Cytotoxicity

While specific data on Cladoniamide B is limited, research on related compounds provides insight into its potential biological activities. Cladoniamides A and B have demonstrated significant cytotoxicity against human colon cancer cell line HCT-116 at nanomolar concentrations . The related compound BE-54017, which shares the indolotryptoline core with Cladoniamide B, has been shown to induce apoptosis in cells overexpressing epidermal growth factor receptor (EGFR) .

Mode of Action

Studies with the related indolotryptoline BE-54017 suggest that compounds in this class may exert their biological effects through inhibition of the vacuolar-type H+-ATPase . Research using Schizosaccharomyces pombe found that mutations in proteolipid subunits of the vacuolar H+-ATPase conferred resistance to indolotryptolines, indicating this enzyme complex may be the molecular target .

The resistance profiles of several S. pombe strains to indolotryptolines demonstrated cross-resistance between BE-54017 and cladoniamide A, suggesting a common mode of action and binding site for compounds sharing this structural scaffold .

Research Progress and Applications

Pathway Engineering

Recent research has explored the possibility of expanding bisindole biosynthetic pathways through combinatorial engineering . By introducing genes from related indolocarbazole pathways (such as rebeccamycin and staurosporine) into the cladoniamide production system, researchers have sought to generate novel compounds with modified structures. This approach represents a promising strategy for creating new derivatives with potentially enhanced biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume